![molecular formula C8H13N5O2 B2650044 N,N-diethyl-5-nitropyrimidine-4,6-diamine CAS No. 303024-36-4](/img/structure/B2650044.png)
N,N-diethyl-5-nitropyrimidine-4,6-diamine
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Overview
Description
“N,N-diethyl-5-nitropyrimidine-4,6-diamine” is a type of symmetric 4,6-dialkyl/arylamino-5-nitropyrimidine . It is a nitrogen-containing heterocyclic compound that is commonly used in a variety of scientific research applications, including synthetic organic chemistry, biochemistry, and drug discovery. It has a molecular weight of 155.12 .
Synthesis Analysis
A new synthetic route to obtain symmetric disubstituted alkyl/arylaminopyrimidines under mild conditions has been presented . This involves the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, which produced disubstituted dialkyl/arylamine pyrimidines . Another synthesis method involves the cyclization reaction of acetamidine hydrochloride and diethyl malonate in the presence of sodium methoxide .Molecular Structure Analysis
The molecular structure of “N,N-diethyl-5-nitropyrimidine-4,6-diamine” contains a total of 45 bonds, including 24 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, and 12 aromatic bonds . It also includes 2 six-membered rings and 1 secondary amine (aromatic) .Physical And Chemical Properties Analysis
“N,N-diethyl-5-nitropyrimidine-4,6-diamine” is a yellow solid with a melting point of 174–176 °C . Its InChI Code is 1S/C4H5N5O2/c5-3-2 (9 (10)11)4 (6)8-1-7-3/h1H, (H4,5,6,7,8) and its InChI key is KUCFBGFPXUXWBQ-UHFFFAOYSA-N .Scientific Research Applications
Anticancer Agents
Pyrimidine derivatives have been extensively studied for their antitumor properties. N,N-Diethyl-5-nitro-pyrimidine-4,6-diamine shows promise as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell growth. Researchers are exploring its potential in targeted therapies for leukemia, breast cancer, and other malignancies .
Antimicrobial Activity
The compound’s nitro groups contribute to its antimicrobial properties. It has demonstrated effectiveness against bacteria, fungi, and parasites. Investigations into its mechanism of action and optimization for specific pathogens are ongoing .
Anti-inflammatory and Analgesic Effects
N,N-Diethyl-5-nitro-pyrimidine-4,6-diamine may modulate inflammatory pathways and alleviate pain. Researchers are studying its potential as a novel anti-inflammatory drug and analgesic agent .
Antihypertensive Properties
Certain pyrimidines, including this compound, exhibit calcium channel antagonistic effects. These properties make them potential candidates for managing hypertension and cardiovascular diseases .
Antileishmanial Activity
Leishmaniasis, caused by protozoan parasites, remains a global health concern. N,N-Diethyl-5-nitro-pyrimidine-4,6-diamine has shown activity against Leishmania species, making it relevant for antiparasitic drug development .
ADME-Tox Optimization
Researchers are keen on improving the druglikeness and pharmacokinetic properties of pyrimidine-based compounds. Novel synthetic methodologies are being explored to enhance ADME (absorption, distribution, metabolism, excretion) properties and reduce toxicity .
These applications highlight the versatility and potential of N,N-Diethyl-5-nitro-pyrimidine-4,6-diamine in various therapeutic contexts. Further research and development will uncover additional uses and refine its clinical applications . If you’d like more information on any specific aspect, feel free to ask! 😊
Mechanism of Action
The mechanism of action of “N,N-diethyl-5-nitropyrimidine-4,6-diamine” involves the presence of pre-reactive molecular complexes, a phenomenon rarely reported in SNAr reactions . These complexes precede the transition state and can facilitate the reaction . In addition, Meisenheimer complexes and transition states in the intrinsic reaction coordinate (IRC) configuration were identified, which may influence the understanding of the reaction mechanism .
Future Directions
The future directions of “N,N-diethyl-5-nitropyrimidine-4,6-diamine” research could involve further investigation into its reaction mechanisms and potential applications in drug discovery . The development of new synthetic routes to obtain structurally diverse purine libraries using this compound as a starting material could also be a promising area of research .
properties
IUPAC Name |
4-N,4-N-diethyl-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c1-3-12(4-2)8-6(13(14)15)7(9)10-5-11-8/h5H,3-4H2,1-2H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGBFAJYLRVZEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC(=C1[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-5-nitropyrimidine-4,6-diamine |
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